![molecular formula C19H21N3O3 B4019494 N-(4-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide](/img/structure/B4019494.png)
N-(4-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide
Description
Synthesis Analysis
Several studies have described the synthesis of compounds structurally related to N-(4-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide, demonstrating the use of piperidine derivatives and various benzamide structures. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity (Sugimoto et al., 1990). Similarly, Hussain et al. (2016) synthesized a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, suggesting a methodology that could be applicable to the synthesis of N-(4-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed. Saeed et al. (2008) described the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into the possible structure of N-(4-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide (Saeed et al., 2008).
Chemical Reactions and Properties
Research on similar compounds includes the study of their chemical reactions and properties. Buzarevski et al. (2014) synthesized N-{[(4-Nitrophenyl)amino]methyl}benzamide, providing data on the chemical behavior of compounds with similar structures (Buzarevski et al., 2014).
Physical Properties Analysis
The physical properties of structurally similar compounds have been studied to understand their characteristics. This includes analysis of crystal structures, solubility, melting points, and other physical parameters, as seen in the research by Prabukanthan et al. (2021) on N-(2-methyl-5-nitro-phenyl)benzamide (Prabukanthan et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial. Studies like those conducted by Ertan et al. (2007) on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides provide valuable insights into the chemical properties of related compounds (Ertan et al., 2007).
properties
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-7-15(8-6-14)20-19(23)17-13-16(22(24)25)9-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBUTIPPIBYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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